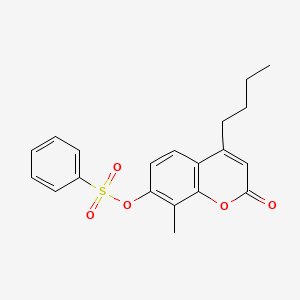

![molecular formula C18H31NO2 B4926161 1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)

1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

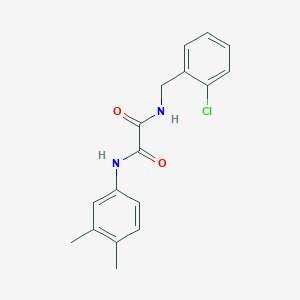

This compound is a piperidine derivative, which means it contains a piperidine ring, a common feature in many pharmaceutical drugs . The compound also contains a spirocyclic system, which is two rings connected through one common atom .

Molecular Structure Analysis

The compound contains a piperidine ring, a nitrogen-containing six-membered ring, and a spirocyclic system, which is two rings connected at one atom . The presence of oxygen atoms indicates that there are likely ether (R-O-R) groups present .Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a solid at room temperature. The presence of the ether and amine groups could make it somewhat polar, and therefore soluble in polar solvents .Applications De Recherche Scientifique

Insect Growth Regulators (IGRs) and Pest Control

1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine, also known as hydroprene , serves as an IGR. IGRs disrupt the development of insects by mimicking juvenile hormones, preventing metamorphosis and inhibiting reproduction. Hydroprene specifically targets juvenile stages of insects, making it an effective tool for pest control in agriculture, stored grains, and urban environments .

Mosquito Control and Disease Prevention

Hydroprene finds application in mosquito control programs. By disrupting mosquito larvae development, it reduces the population of adult mosquitoes. This is crucial for preventing the spread of mosquito-borne diseases such as malaria, dengue fever, and Zika virus. Its selective action on mosquitoes makes it environmentally friendly and minimally harmful to non-target organisms .

Insect Behavior Studies

Researchers use hydroprene to study insect behavior, especially in relation to pheromones and mating. By altering the hormonal balance, scientists can investigate mating patterns, courtship behavior, and communication among insects. These insights contribute to pest management strategies and ecological studies .

Chemical Ecology and Bioassays

Hydroprene serves as a valuable tool in chemical ecology research. Scientists use it to assess the effects of juvenile hormone analogs on insect physiology, behavior, and development. Bioassays with hydroprene help elucidate hormonal pathways and provide insights into insect endocrinology .

Insect Physiology and Metamorphosis Studies

Hydroprene aids in understanding insect metamorphosis. Researchers study its impact on molting, cuticle formation, and the transition from larval to pupal stages. By investigating these processes, they gain fundamental knowledge about insect development and hormonal regulation .

Aquatic Ecosystem Management

Hydroprene is used in aquatic ecosystems to control aquatic insect pests, such as midge larvae and mosquito larvae. Its selective action minimizes harm to non-target organisms like fish and amphibians. Effective aquatic pest management contributes to maintaining balanced ecosystems .

Developmental Toxicity Studies

While hydroprene has beneficial applications, it’s essential to explore its potential adverse effects. Researchers investigate its developmental toxicity, assessing its impact on non-target organisms during early life stages. Such studies inform risk assessments and guide safe use practices .

Chemical Synthesis and Derivatives

Beyond its natural occurrence, hydroprene serves as a precursor for the synthesis of related compounds. Researchers modify its structure to create novel derivatives with specific properties. These derivatives may find applications in various fields, including pharmaceuticals and materials science .

Mécanisme D'action

Target of Action

The primary targets of the compound “1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine” are currently unknown. This compound is a derivative of spiro[5.5]undecane , a class of compounds that have been extensively studied for their intriguing conformational and configurational aspects . .

Mode of Action

It’s known that spiro[55]undecane derivatives exhibit a helical disposition of the six-membered rings . This unique structure could potentially interact with biological targets in a specific manner, leading to changes in cellular processes.

Pharmacokinetics

The molecular formula of this compound is C18H31NO2 , and it has an average mass of 293.444 Da . These properties could potentially influence its bioavailability and pharmacokinetics, but more detailed studies are needed to confirm this.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-3-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2/c1-14-9-15(2)18(16(3)10-14)12-20-17(21-13-18)11-19-7-5-4-6-8-19/h9,15-17H,4-8,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHBBEXUFVAWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(C12COC(OC2)CN3CCCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(7,9,11-Trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)

![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)

![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)

![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)

![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)